molecular formula C20H36N2 B2614255 4-Tetradecylbenzene-1,2-diamine CAS No. 300395-47-5

4-Tetradecylbenzene-1,2-diamine

Cat. No.: B2614255
CAS No.: 300395-47-5
M. Wt: 304.522
InChI Key: UELHLMKHNRVDIM-UHFFFAOYSA-N
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Description

4-Tetradecylbenzene-1,2-diamine is an organic compound with the molecular formula C20H36N2 It is a derivative of benzene, where the benzene ring is substituted with a tetradecyl group and two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tetradecylbenzene-1,2-diamine typically involves the alkylation of benzene followed by the introduction of amino groups. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tetradecylbenzene is then subjected to nitration to introduce nitro groups, which are subsequently reduced to amino groups using hydrogenation or other reducing agents like iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Tetradecylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-Tetradecylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminobenzene: A simpler analogue with two amino groups on a benzene ring.

    4-Decylbenzene-1,2-diamine: Similar structure but with a shorter alkyl chain.

    4-Hexadecylbenzene-1,2-diamine: Similar structure but with a longer alkyl chain.

Uniqueness

4-Tetradecylbenzene-1,2-diamine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The tetradecyl group increases the hydrophobicity and affects the compound’s solubility and interaction with biological membranes, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-tetradecylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19(21)20(22)17-18/h15-17H,2-14,21-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELHLMKHNRVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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